2-Bromo-6-methoxy-4-(2-(methylamino)ethyl)phenol
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Overview
Description
2-Bromo-6-methoxy-4-(2-(methylamino)ethyl)phenol is a chemical compound with the molecular formula C10H14BrNO2 and a molecular weight of 260.13 g/mol It is characterized by the presence of a bromine atom, a methoxy group, and a methylaminoethyl side chain attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxy-4-(2-(methylamino)ethyl)phenol typically involves multi-step organic reactions. . The reaction conditions often involve the use of bromine or a brominating agent in an organic solvent, followed by the addition of the methylaminoethyl group under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methoxy-4-(2-(methylamino)ethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrocarbons and dehalogenated products.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-methoxy-4-(2-(methylamino)ethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methoxy-4-(2-(methylamino)ethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the bromine atom and methylaminoethyl side chain can participate in various interactions, including hydrophobic and electrostatic interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxynaphthalene: Similar structure but with a naphthalene ring instead of a phenol ring.
5-Bromo-2-methoxy-4-(p-tolyliminomethyl)phenol: Contains a similar bromine and methoxy substitution but with a different side chain.
Uniqueness
2-Bromo-6-methoxy-4-(2-(methylamino)ethyl)phenol is unique due to its specific substitution pattern and the presence of the methylaminoethyl side chain, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C10H14BrNO2 |
---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
2-bromo-6-methoxy-4-[2-(methylamino)ethyl]phenol |
InChI |
InChI=1S/C10H14BrNO2/c1-12-4-3-7-5-8(11)10(13)9(6-7)14-2/h5-6,12-13H,3-4H2,1-2H3 |
InChI Key |
PXBYXAQFDYENLQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC(=C(C(=C1)Br)O)OC |
Origin of Product |
United States |
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